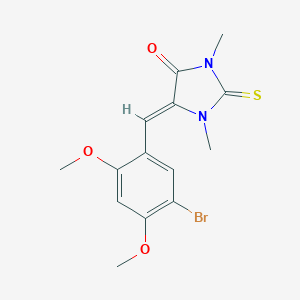![molecular formula C18H21F3N2O3 B424548 1-[3-HYDROXY-5-METHYL-3-(TRIFLUOROMETHYL)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]-2-(4-METHOXYPHENYL)ETHAN-1-ONE](/img/structure/B424548.png)
1-[3-HYDROXY-5-METHYL-3-(TRIFLUOROMETHYL)-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL]-2-(4-METHOXYPHENYL)ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxy-5-methyl-3-trifluoromethyl-3,3a,4,5,6,7-hexahydro-indazol-2-yl)-2- is a synthetic organic compound that belongs to the class of indazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-5-methyl-3-trifluoromethyl-3,3a,4,5,6,7-hexahydro-indazol-2-yl)-2- typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Cyclization: Formation of the indazole ring through cyclization reactions.
Functional Group Introduction: Introduction of the hydroxy, methyl, and trifluoromethyl groups using appropriate reagents and conditions.
Purification: Purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This may include:
Scaling Up: Adapting laboratory-scale reactions to industrial-scale processes.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Process Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxy-5-methyl-3-trifluoromethyl-3,3a,4,5,6,7-hexahydro-indazol-2-yl)-2- can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the indazole ring or other functional groups.
Substitution: Substitution of the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a reduced indazole derivative.
Substitution: Formation of a substituted indazole derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: As a lead compound for drug discovery and development.
Industry: As a component in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxy-5-methyl-3-trifluoromethyl-3,3a,4,5,6,7-hexahydro-indazol-2-yl)-2- would depend on its specific biological target. Potential mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Interfering with specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1-(3-Hydroxy-5-methyl-3-trifluoromethyl-3,3a,4,5,6,7-hexahydro-indazol-2-yl)-2-: Similar compounds may include other indazole derivatives with different substituents.
Comparison: The unique combination of hydroxy, methyl, and trifluoromethyl groups in this compound may confer distinct biological activities or chemical properties compared to other indazole derivatives.
Uniqueness
The uniqueness of 1-(3-Hydroxy-5-methyl-3-trifluoromethyl-3,3a,4,5,6,7-hexahydro-indazol-2-yl)-2- lies in its specific structure, which may result in unique interactions with biological targets or distinct chemical reactivity.
Properties
Molecular Formula |
C18H21F3N2O3 |
|---|---|
Molecular Weight |
370.4g/mol |
IUPAC Name |
1-[3-hydroxy-5-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C18H21F3N2O3/c1-11-3-8-15-14(9-11)17(25,18(19,20)21)23(22-15)16(24)10-12-4-6-13(26-2)7-5-12/h4-7,11,14,25H,3,8-10H2,1-2H3 |
InChI Key |
DACSOWBNMILVGH-UHFFFAOYSA-N |
SMILES |
CC1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)CC3=CC=C(C=C3)OC |
Canonical SMILES |
CC1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B424468.png)
![Methyl {2,6-dibromo-4-[(2,4-dioxo-3-prop-2-ynyl-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B424471.png)
![ethyl [(5E)-5-(2,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B424473.png)
![2-(Benzyloxy)-5-[10-(2-methoxyethyl)-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl]benzoic acid](/img/structure/B424474.png)
![ethyl [(5E)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B424479.png)
![(5E)-5-[4-(butan-2-yloxy)-3-iodo-5-methoxybenzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B424481.png)

![3-[(4-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxy-6-iodophenoxy)methyl]benzoic acid](/img/structure/B424483.png)
![2-(4-{(E)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B424484.png)
![(5E)-5-{[2,5-dimethyl-1-(5-methylpyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B424486.png)
![ethyl [(5E)-5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B424487.png)
![(5E)-5-{[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B424488.png)
![2-{2-[(2,5-dioxoimidazolidin-4-ylidene)methyl]-6-methoxyphenoxy}-N-phenylacetamide](/img/structure/B424489.png)
